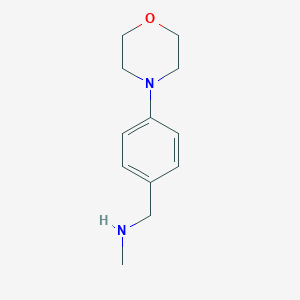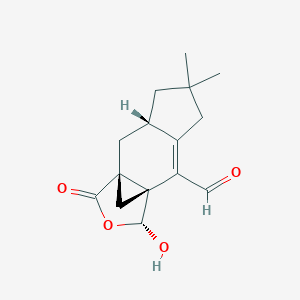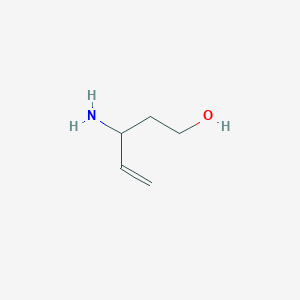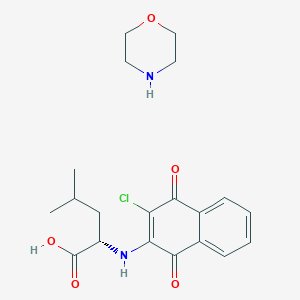
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as LCMD and is synthesized through a specific method that involves the reaction of L-leucine with a morpholine derivative. LCMD has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
LCMD exerts its biological effects through a specific mechanism of action. The compound has been shown to interact with specific cellular targets, including enzymes and receptors, to modulate various cellular processes. LCMD has been shown to activate specific signaling pathways, leading to the regulation of gene expression and protein synthesis. The mechanism of action of LCMD is complex and requires further investigation to fully understand its biological effects.
Effets Biochimiques Et Physiologiques
LCMD has been shown to have various biochemical and physiological effects. The compound has been shown to modulate the activity of specific enzymes, leading to the inhibition or activation of specific cellular processes. LCMD has also been shown to regulate gene expression and protein synthesis, leading to changes in cellular behavior. The physiological effects of LCMD include anti-inflammatory, anti-cancer, and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
LCMD has several advantages and limitations for lab experiments. The compound is highly stable and can be easily synthesized, making it a suitable compound for scientific research. LCMD is also highly specific and can be used to target specific cellular processes. However, LCMD has limitations, including its potential toxicity and limited solubility in water. These limitations must be considered when using LCMD in lab experiments.
Orientations Futures
The potential applications of LCMD in scientific research are vast, and several future directions can be explored. These include further investigation of the compound's mechanism of action, the development of new synthetic methods to improve the yield and purity of the compound, and the exploration of its potential applications in drug discovery and protein synthesis. The potential applications of LCMD in various fields, including medicine, biotechnology, and agriculture, also warrant further investigation.
Conclusion
LCMD is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. LCMD has several advantages and limitations for lab experiments, and several future directions can be explored to further understand the compound's potential applications. Overall, LCMD is a promising compound that has the potential to contribute to various scientific fields.
Méthodes De Synthèse
The synthesis of LCMD involves the reaction of L-leucine with a morpholine derivative in the presence of a suitable solvent. The reaction is typically carried out under specific conditions, including temperature, pressure, and reaction time, to yield a high-quality product. The synthesis of LCMD has been optimized to produce a pure and stable compound suitable for scientific research applications.
Applications De Recherche Scientifique
LCMD has been extensively studied for its potential applications in scientific research. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. LCMD has been used in various research applications, including drug discovery, protein synthesis, and gene expression studies.
Propriétés
Numéro CAS |
180179-68-4 |
|---|---|
Nom du produit |
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) |
Formule moléculaire |
C20H25ClN2O5 |
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine |
InChI |
InChI=1S/C16H16ClNO4.C4H9NO/c1-8(2)7-11(16(21)22)18-13-12(17)14(19)9-5-3-4-6-10(9)15(13)20;1-3-6-4-2-5-1/h3-6,8,11,18H,7H2,1-2H3,(H,21,22);5H,1-4H2/t11-;/m0./s1 |
Clé InChI |
VDQNPWJSIMJKCE-MERQFXBCSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1 |
SMILES |
CC(C)CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1 |
SMILES canonique |
CC(C)CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1 |
Autres numéros CAS |
180179-68-4 |
Synonymes |
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



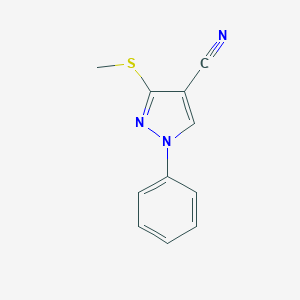
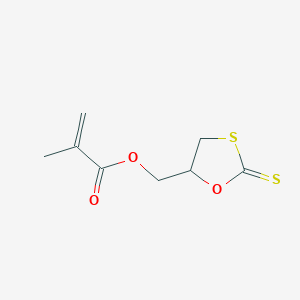
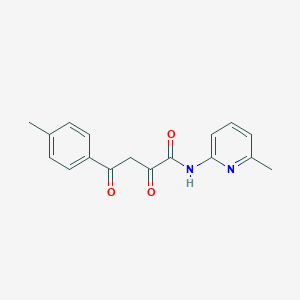
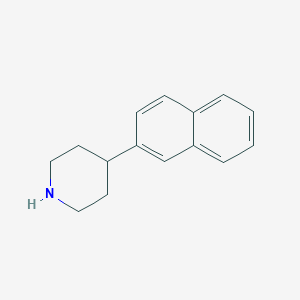
![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)
![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)
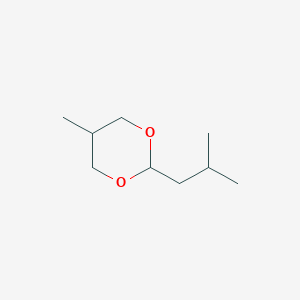
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B65556.png)
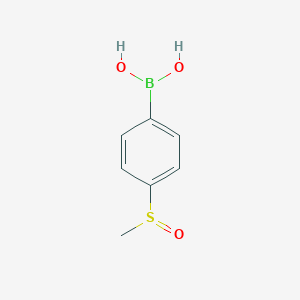
![ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B65562.png)
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B65566.png)
